Lansiumamide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

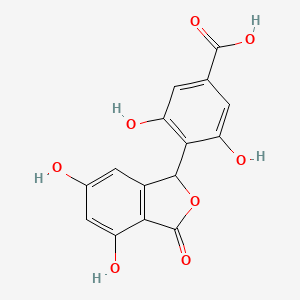

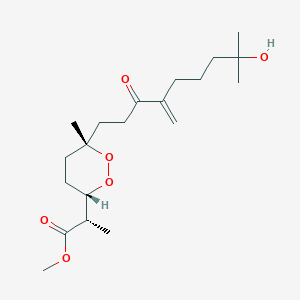

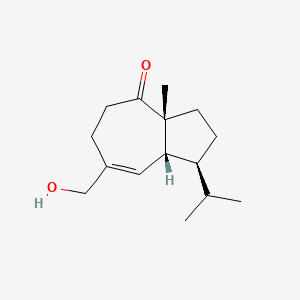

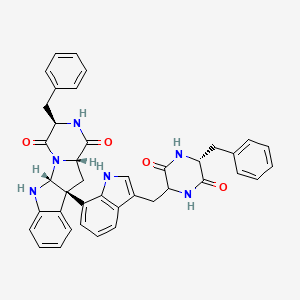

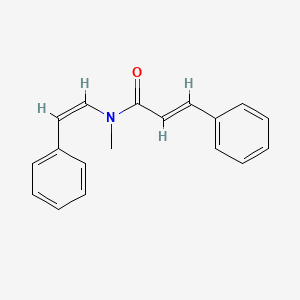

(e, e)-Lansamide I, also known as lansiumamide b, belongs to the class of organic compounds known as cinnamic acids and derivatives. These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid (e, e)-Lansamide I exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e, e)-lansamide i is primarily located in the membrane (predicted from logP). Outside of the human body, (e, e)-lansamide i can be found in fruits. This makes (e, e)-lansamide i a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Nematicidal Activity : Lansiumamide B has been shown to possess strong nematicidal activity. For instance, nano-capsules of Lansiumamide B exhibited increased efficacy against plant parasitic nematodes, indicating its potential as a novel nematicide formulation (Yin et al., 2012).

Antibacterial and Plant Protection Properties : Studies have demonstrated that Lansiumamide B can effectively protect plants like tobacco from bacterial diseases such as wilt caused by Ralstonia solanacearum. This includes enhancing the activities of defense-related enzymes in plants and increasing the content of resistance-related substances (Xing-yang et al., 2015).

Anti-inflammatory Effects : Lansiumamide B has been found to inhibit histamine and TNF-α release from mast cells, suggesting its role in attenuating mast-cell-induced inflammation. This points to its potential therapeutic applications in treating allergic and chronic inflammation (Matsui et al., 2013).

Antifungal Activity : The compound also exhibits significant antifungal activity. For example, it has been found to be effective against Sclerotinia sclerotiorum, a plant pathogen, suggesting its potential as a botanical fungicide or as a template for designing new fungicides with novel action modes (Yan et al., 2018).

Anti-Obesity and Insulin Sensitizing Effects : Research indicates that Lansiumamide B may reduce fat mass gain and improve insulin sensitivity, making it a potential anti-obesity and insulin-sensitizing agent (Huang et al., 2017).

Larvicidal Activity : Lansiumamide B has demonstrated strong larvicidal activity against Aedes albopictus, a mosquito species known to transmit diseases like dengue fever and Zika virus. This suggests its potential use in mosquito control programs (Han et al., 2013).

Propriétés

Numéro CAS |

77527-97-0 |

|---|---|

Nom du produit |

Lansiumamide B |

Formule moléculaire |

C18H17NO |

Poids moléculaire |

263.3 g/mol |

Nom IUPAC |

(E)-N-methyl-3-phenyl-N-[(Z)-2-phenylethenyl]prop-2-enamide |

InChI |

InChI=1S/C18H17NO/c1-19(15-14-17-10-6-3-7-11-17)18(20)13-12-16-8-4-2-5-9-16/h2-15H,1H3/b13-12+,15-14- |

Clé InChI |

VJGRWRRIAJQNFU-NQDQBVNISA-N |

SMILES isomérique |

CN(/C=C\C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2 |

SMILES |

CN(C=CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |

SMILES canonique |

CN(C=CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |

melting_point |

124-125°C |

Description physique |

Solid |

Synonymes |

lansiumamide B N-methyl-N-styrylcinnamamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.